Whi-P97

描述

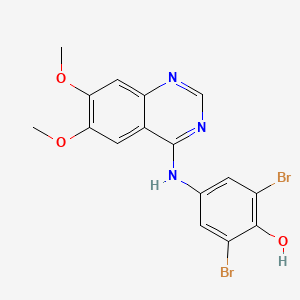

inhibits janus kinase 3; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCXQRVVNQMZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274408 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-05-4 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Whi-P97?

An In-Depth Technical Guide to the Mechanism of Action of p97 Inhibitors and the Distinct Role of WHI-P97

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). A significant focus of cancer research is the development of therapeutics that target cellular protein homeostasis, a pathway in which p97 is a critical component.[1][2] This document will also clarify the mechanism of this compound, a compound that has been mistakenly associated with p97 inhibition but is, in fact, an inhibitor of Janus kinase 3 (JAK3).

It is important to note at the outset that the query for "this compound" likely contains a typographical error, and the intended compound is this compound. Our investigation reveals that this compound's primary targets are not p97. This guide will first address the known mechanism of this compound and then delve into a detailed exploration of bona fide p97 inhibitors, their mechanisms, and the experimental protocols used for their characterization.

This compound: A JAK3 and EGFR Kinase Inhibitor

This compound is a potent inhibitor of JAK3, with a reported IC50 value of 2.8 µM against purified JAK3. It also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 2.5 μM.[3] Due to its activity against JAK3, which is crucial for cytokine signaling in immune cells, this compound has been investigated for its potential in treating allergic asthma.[3]

Quantitative Data for this compound

| Target | Parameter | Value | Reference |

| JAK3 | IC50 | 2.8 µM | [3] |

| EGFR Kinase | IC50 | 2.5 µM | [3] |

| JAK3 | Ki (estimated) | 0.09 µM | [3] |

The p97/VCP ATPase: A Key Regulator of Protein Homeostasis

The primary focus of this guide is the mechanism of action of inhibitors targeting p97/VCP. p97 is an abundant, highly conserved AAA+ (ATPases Associated with diverse cellular activities) ATPase that plays a central role in maintaining cellular protein homeostasis.[4][5] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from complexes, membranes, or chromatin.[3][6] This activity is essential for numerous cellular processes, including:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): p97 extracts misfolded proteins from the ER membrane, targeting them for degradation by the proteasome.[1][7]

-

Ubiquitin-Proteasome System (UPS): It facilitates the processing of ubiquitinated substrates for proteasomal degradation.[7][8]

-

Autophagy: p97 is involved in the clearance of damaged organelles and protein aggregates.[1][7]

-

DNA Damage Repair: It participates in the extraction of chromatin-associated proteins to allow for DNA repair.

-

Membrane Fusion: p97, in conjunction with its cofactor p47, is involved in Golgi and ER membrane reassembly.[7]

Given the heightened reliance of cancer cells on protein quality control pathways to manage proteotoxic stress, p97 has emerged as a promising therapeutic target.[1][2] Inhibition of p97 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[2][9]

Mechanism of Action of p97 Inhibitors

p97 functions as a hexamer, with each protomer containing an N-terminal domain and two ATPase domains, D1 and D2.[7][10] The D2 domain is responsible for the majority of p97's ATPase activity.[11] Inhibitors of p97 can be broadly classified into two main categories based on their mechanism of action.

ATP-Competitive Inhibitors

These inhibitors bind to the ATP-binding pockets in the D1 and/or D2 domains, competing with endogenous ATP. This prevents ATP hydrolysis, which is essential for the conformational changes required for p97's segregase activity.

-

CB-5083: A potent, selective, and orally bioavailable inhibitor that binds to the D2 ATP-binding site.[11][12] It has demonstrated broad antitumor activity in preclinical models.[13]

-

DBeQ (Dibenzylquinazoline): A reversible, ATP-competitive inhibitor that targets both D1 and D2 domains.[7][12]

-

ML240: An ATP-competitive inhibitor that selectively targets the D2 domain.[7][12]

Allosteric Inhibitors

These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits p97's ATPase activity.

-

NMS-873: A potent and specific allosteric inhibitor that binds to a pocket at the interface of the D1 and D2 domains.[12] This binding prevents the conformational changes necessary for ATP hydrolysis.

-

UPCDC-30245: An allosteric inhibitor with high potency.[4]

Quantitative Data for Selected p97 Inhibitors

| Compound | Type | Target Domain(s) | IC50 | Reference |

| CB-5083 | ATP-Competitive | D2 | 11 nM | [12] |

| CB-5339 | ATP-Competitive | Not Specified | <30 nM | [4] |

| DBeQ | ATP-Competitive | D1 and D2 | 1.5 µM | [12] |

| ML240 | ATP-Competitive | D2 | 100 nM | [4] |

| NMS-873 | Allosteric | Allosteric Site | 30 nM | [5][12] |

| p97-IN-1 | Not Specified | Not Specified | 26 nM | [4] |

| UPCDC-30245 | Allosteric | Allosteric Site | ~27 nM | [4] |

Signaling Pathways and Visualization

The inhibition of p97 disrupts the normal flow of protein degradation, leading to the activation of stress response pathways.

Caption: General signaling pathway of p97/VCP and point of inhibition.

Experimental Protocols

The characterization of p97 inhibitors involves a variety of biochemical and cell-based assays.

p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97.

Methodology: A common method is the ADP-Glo™ Kinase Assay.

-

Recombinant human p97 protein is incubated with ATP and the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 1 mM DTT).

-

The reaction is allowed to proceed for a set time at 37°C.

-

ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce light.

-

The luminescence signal, which is proportional to the ADP generated, is measured using a luminometer.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[8]

Caption: Workflow for a typical p97 ATPase activity assay.

Cell Viability Assay

This assay determines the cytotoxic effect of p97 inhibitors on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the p97 inhibitor for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9]

-

Luminescence is read on a plate reader.

-

IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Immunofluorescence Assay for UPR Activation

This assay visualizes the cellular response to p97 inhibition, such as the activation of the unfolded protein response.

Methodology:

-

Cells are grown on coverslips and treated with the p97 inhibitor for a defined time (e.g., 6 hours).[9]

-

Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a protein solution (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody against a UPR marker (e.g., BiP/GRP78 or CHOP).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Images are acquired using a fluorescence microscope to observe changes in the expression and localization of the UPR marker.

Conclusion

Inhibitors of the p97/VCP ATPase represent a promising class of anti-cancer therapeutics due to their ability to disrupt protein homeostasis, a pathway to which many cancer cells are addicted. These inhibitors function through either ATP-competitive or allosteric mechanisms, both of which lead to the accumulation of ubiquitinated substrates, ER stress, and apoptosis. It is crucial to distinguish these targeted p97 inhibitors from other compounds such as this compound, which, despite a similar-sounding name, acts on a different set of targets, namely JAK3 and EGFR kinases. The continued development and characterization of potent and specific p97 inhibitors hold significant potential for advancing cancer therapy.

References

- 1. wpiinc.com [wpiinc.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of WHI-P97: A Technical Whitepaper on a Pioneering JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of WHI-P97, an early, rationally designed inhibitor of Janus Kinase 3 (JAK3). It details the structure-based design principles that led to its creation, a representative synthesis protocol, and the experimental methodologies used for its characterization.

Introduction: Targeting JAK3

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. Its critical role in signaling pathways for cytokines that use the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) makes it a key mediator of lymphocyte development, proliferation, and function.[1][2] This restricted expression profile and crucial immune function identified JAK3 as a promising therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies.

The discovery of this compound and its analogues at the Parker Hughes Institute represents a foundational effort in the structure-based design of selective JAK3 inhibitors.[3] These compounds belong to a class of 4-(phenyl)-amino-6,7-dimethoxyquinazolines, which were investigated for their potential to selectively target the ATP-binding site of JAK3.[3][4]

The JAK3 Signaling Pathway

JAK3 is integral to the canonical JAK/STAT signaling cascade. The process is initiated when a cytokine binds to its corresponding receptor, inducing receptor dimerization and bringing the associated JAK3 molecules into close proximity. This allows for trans-phosphorylation and activation of JAK3. The activated kinase then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK3, leading to their dissociation from the receptor, dimerization, and translocation to the nucleus where they act as transcription factors to regulate gene expression.

Caption: The JAK3/STAT signaling pathway and the inhibitory action of this compound.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was driven by rational, structure-based design utilizing a homology model of the JAK3 kinase domain. The parent compound, 4-(phenyl)-amino-6,7-dimethoxyquinazoline, was selected as a scaffold, and derivatives were designed to enhance binding affinity and selectivity for JAK3.[3]

Design Rationale: Modeling studies predicted that the active site of JAK3, measuring approximately 8 Å x 11 Å x 20 Å, could accommodate the quinazoline scaffold. A key hypothesis was that introducing a hydroxyl group at the 4'-position of the phenyl ring would enable a critical hydrogen bond interaction with the side chain of Asp-967, a key residue in the catalytic site.[3]

Structure-Activity Relationship (SAR): The design hypothesis was validated experimentally. Compounds lacking the 4'-OH group, such as WHI-P258, were predicted to bind weakly and showed no significant JAK3 inhibition in kinase assays. Conversely, compounds incorporating the 4'-OH group, including WHI-P131, WHI-P154, and this compound, were predicted to bind more favorably and demonstrated dose-dependent inhibition of JAK3.[3]

The addition of bromine atoms to the phenyl ring was explored to further probe the binding pocket.

-

WHI-P131: 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline

-

WHI-P154: 4-(3'-bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline

-

This compound: 4-(3',5'-dibromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline

This systematic modification of the scaffold allowed for the exploration of the SAR and optimization of the inhibitor's properties.

Caption: Workflow for the rational discovery of the WHI-P series of JAK3 inhibitors.

Synthesis of this compound

The synthesis of this compound (4-(3',5'-dibromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) can be achieved via a two-step process starting from commercially available materials. The general strategy involves the preparation of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline, followed by a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

The synthesis begins with the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

-

Reactants: 6,7-dimethoxyquinazolin-4(3H)-one, thionyl chloride (SOCl₂), catalytic N,N-dimethylformamide (DMF).

-

Procedure:

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one in an excess of thionyl chloride.

-

Add a catalytic amount of DMF to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Triturate the resulting residue with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

-

Step 2: Synthesis of this compound

The final product is synthesized by the coupling of the chlorinated intermediate with 4-amino-2,6-dibromophenol.

-

Reactants: 4-chloro-6,7-dimethoxyquinazoline, 4-amino-2,6-dibromophenol, a suitable solvent (e.g., isopropanol or 2-ethoxyethanol), and an acid catalyst (e.g., HCl) or base.

-

Procedure:

-

Dissolve 4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 4-amino-2,6-dibromophenol in isopropanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the hydrochloride salt of the product to precipitate.

-

Filter the precipitate and wash with cold isopropanol.

-

To obtain the free base, neutralize the salt with an aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Quantitative Pharmacological Data

The inhibitory activity of this compound and related compounds was assessed using both computational and biochemical methods. It is important to note a discrepancy in reported potency values between the primary literature and commercial vendor data, which may be due to different assay conditions (e.g., ATP concentration).

| Compound Name | Structure | Predicted Ki (JAK3)[3] | IC₅₀ (JAK3)[3] | IC₅₀ (EGFR Kinase)[5] | Notes[3] |

| WHI-P258 | 4-(phenyl)-amino-6,7-dimethoxyquinazoline | 72 µM | > 350 µM | Not Reported | Lacks 4'-OH group; inactive against JAK3. |

| WHI-P131 | 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline | 2.3 µM | 78 µM | Not Reported | Lead compound. Selective against JAK1, JAK2, SYK, BTK, LYN. Induces apoptosis in leukemia cells. |

| WHI-P154 | 4-(3'-bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline | 1.2 µM | Active | 5.6 µM | Active in immune complex kinase assay. |

| This compound | 4-(3',5'-dibromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline | 0.6 µM | Active | 4.0 µM (as WHI-P180) | Active in immune complex kinase assay. Structure corresponds to WHI-P180 in crystallography report. |

Note: The primary literature reports that compounds with a 4'-OH group (WHI-P131, WHI-P154, this compound) were active in kinase assays, but only provides a specific IC₅₀ value for the lead compound, WHI-P131.

Key Experimental Protocols

The following are representative protocols for the types of assays used to characterize early-stage JAK3 inhibitors like this compound.

JAK3 Immune Complex Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of JAK3 immunoprecipitated from a cell lysate.

-

Materials:

-

JAK3-expressing cells (e.g., NALM-6 human leukemia cells).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-JAK3 antibody.

-

Protein A/G-agarose beads.

-

Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂).

-

Substrate (e.g., Poly(Glu,Tyr) 4:1).

-

[γ-³²P]ATP.

-

This compound or other test compounds dissolved in DMSO.

-

Phosphoric acid (85%).

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Protocol:

-

Cell Lysis: Lyse JAK3-expressing cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the cell lysate with an anti-JAK3 antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G-agarose beads and incubate for an additional 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the kinase substrate. Add the test compound (this compound) at various concentrations (or DMSO as a vehicle control).

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 20-30 minutes with gentle agitation.

-

Termination: Stop the reaction by adding concentrated phosphoric acid.

-

Quantification: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with dilute phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Analysis: Measure the incorporated radioactivity on the paper using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

Cellular STAT Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can block the JAK3 signaling pathway inside living cells by measuring the phosphorylation of a downstream target, STAT.

-

Materials:

-

Lymphoid cell line (e.g., CTLL-2, NALM-6).

-

Cell culture medium, serum.

-

Cytokine for stimulation (e.g., recombinant human IL-2).

-

This compound or other test compounds.

-

PBS, SDS-PAGE gels, transfer apparatus.

-

Primary antibodies: anti-phospho-STAT5 (pSTAT5), anti-total-STAT5.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

-

Protocol:

-

Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells of serum and/or cytokines for 4-18 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Resuspend cells in fresh medium and pre-incubate with various concentrations of this compound (or DMSO vehicle) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of IL-2 for 15-30 minutes at 37°C to activate the JAK3 pathway.

-

Cell Lysis: Immediately stop the stimulation by placing cells on ice and pelleting them by cold centrifugation. Lyse the cell pellet with SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against pSTAT5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation by this compound.

-

Conclusion

This compound and its analogues are important early examples of rationally designed JAK3 inhibitors. The discovery, based on a homology model of the kinase domain, successfully validated the hypothesis that targeting a key aspartate residue with a hydrogen-bond donor could drive potency. Although the reported in-vitro potency of the lead compound WHI-P131 (IC₅₀ = 78 µM) is modest by modern standards, the work laid a critical foundation, demonstrating that selective inhibition of JAK3 was an achievable goal. The principles of targeting specific residues within the ATP-binding site and the general quinazoline scaffold have been refined and built upon in the subsequent decades, leading to the development of highly potent and selective JAK inhibitors that are now clinically approved therapeutics.

References

- 1. ashpublications.org [ashpublications.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Whi-P97: A Technical Profile of its Selectivity for Janus Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whi-P97 is recognized as a potent inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway that governs the function of cytokines essential for the development and function of lymphocytes. The selectivity of small molecule inhibitors for specific JAK isoforms is a key determinant of their therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the selectivity profile of this compound for Janus kinases, based on available data. It details the methodologies for assessing kinase inhibition and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: this compound Selectivity Profile

Quantitative data for the inhibitory activity of this compound against all four Janus kinase isoforms (JAK1, JAK2, JAK3, and TYK2) is not extensively available in the public domain. However, existing data points to its potent and selective action against JAK3.

| Kinase Target | Inhibition Value | Assay Type |

| JAK3 | ~0.09 µM (Ki, estimated) | Modeling Studies[1] |

| EGFR | 2.5 µM (IC50) | Kinase Inhibition Assay[1] |

| JAK1 | Data not publicly available | - |

| JAK2 | Data not publicly available | - |

| TYK2 | Data not publicly available | - |

Note: The IC50 value for EGFR is provided for context regarding off-target activity.

To provide a comparative landscape, the selectivity profiles of other well-characterized Janus kinase inhibitors are presented below.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Tofacitinib | 112 | 20 | 1 | >400 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| Upadacitinib | 43 | 110 | 2300 | 460 |

| Filgotinib | 10 | 28 | 810 | 116 |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's selectivity are not publicly available. However, the following sections describe the general and widely accepted methodologies for key experiments in the characterization of JAK inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each Janus kinase isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled.

-

This compound at various concentrations.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP detection reagent (for non-radiolabeled assays, e.g., ADP-Glo™).

-

Phosphocellulose paper or other separation matrix (for radiolabeled assays).

-

Scintillation counter or luminescence plate reader.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, and kinase buffer in the wells of a microtiter plate.

-

Inhibitor Addition: this compound, serially diluted to a range of concentrations, is added to the reaction wells. A control with no inhibitor (vehicle only) is included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Termination of Reaction: The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection:

-

Radiolabeled Assay: The phosphorylated substrate is separated from the unreacted [γ-P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Non-Radiolabeled Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured. A reagent is added to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.

-

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (General Protocol)

This assay assesses the ability of an inhibitor to block the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT signaling pathway, within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting JAK3-mediated signaling.

Materials:

-

A suitable cell line expressing the relevant cytokine receptors and JAKs (e.g., a human T-cell line for JAK3).

-

The appropriate cytokine to stimulate the specific JAK-STAT pathway (e.g., Interleukin-2 for the JAK1/JAK3 pathway).

-

This compound at various concentrations.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies: A primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT5) and a primary antibody for total STAT protein (as a loading control).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

Detection reagents (e.g., chemiluminescent substrate for Western blotting or fluorescent dyes for flow cytometry).

-

Western blotting apparatus or a flow cytometer.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to an appropriate density and then pre-incubated with various concentrations of this compound or vehicle control for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with the specific cytokine to activate the JAK-STAT pathway.

-

Cell Lysis: After a short incubation period, the cells are washed with cold PBS and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.

-

Detection of Phospho-STAT:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with the primary antibody against the phosphorylated STAT protein, followed by incubation with the HRP-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate. The membrane is often stripped and re-probed with an antibody for total STAT to confirm equal protein loading.

-

Flow Cytometry (Phosflow): Cells are fixed and permeabilized, then stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein. The fluorescence intensity of individual cells is then measured using a flow cytometer.

-

-

Data Analysis: The level of STAT phosphorylation at each concentration of this compound is quantified and normalized to the vehicle control. The IC50 value is determined by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.

Mandatory Visualizations

JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for determining the IC50 of this compound in an in vitro kinase assay.

Logical Relationship of JAK Isoform Inhibition and Cellular Response

Caption: The logical relationship between this compound's selective JAK3 inhibition and its cellular effects.

References

The Sentinel of Lymphocyte Signaling: A Technical Guide to the Role of JAK3 in Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Kinase 3 (JAK3) stands as a critical signaling nexus within the immune system, primarily expressed in hematopoietic cells and indispensable for the development, differentiation, and function of lymphocytes.[1][2] Its strategic association with the common gamma chain (γc) of cytokine receptors places it at the heart of signaling pathways for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are vital for lymphocyte biology.[1][3] Dysregulation of JAK3 activity is implicated in severe immunodeficiency and autoimmune diseases, making it a prime therapeutic target. This technical guide provides an in-depth exploration of JAK3's role in immune cell signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to JAK3: Structure and Activation

JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[4] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is largely restricted to hematopoietic cells, particularly T cells, B cells, and Natural Killer (NK) cells.[1][2]

The activation of JAK3 is intricately linked to cytokine signaling. Cytokines that utilize the γc receptor subunit, upon binding to their specific receptor chains, induce receptor dimerization.[3] This brings the associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation. JAK3 exclusively associates with the γc subunit, while JAK1 typically binds to the other cytokine-specific receptor subunit.[1] This JAK1/JAK3 partnership is a hallmark of γc cytokine signaling.

Activated JAK3 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are, in turn, phosphorylated by JAK3, leading to their dimerization, nuclear translocation, and the initiation of target gene transcription.[5]

The JAK3 Signaling Pathway: A Visual Guide

The canonical JAK3 signaling cascade is initiated by the binding of a γc cytokine to its receptor complex. This triggers a series of phosphorylation events that culminate in the modulation of gene expression, driving cellular responses such as proliferation, differentiation, and survival.

Role of JAK3 in Immune Cell Subsets

JAK3's restricted expression pattern underscores its specialized and critical roles in different lymphocyte populations.

T Lymphocytes

JAK3 is essential for T cell development, survival, and proliferation.[6] Signaling through the IL-7 receptor, which depends on JAK3, is crucial for early T cell development in the thymus.[7] In mature T cells, IL-2 signaling via JAK3 is a key driver of proliferation and the generation of effector and memory T cells.[6] Furthermore, JAK3 is involved in the function of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis.[2]

B Lymphocytes

In B cells, JAK3 is involved in signaling pathways initiated by cytokines like IL-4 and IL-21, which are important for B cell activation, proliferation, and antibody production.[8][9] While B cells can develop in the absence of JAK3, their function is significantly impaired.[10] JAK3-deficient mice exhibit a block in B cell development at the pro-to-pre-B cell transition.[11]

Natural Killer (NK) Cells

The development and function of NK cells are highly dependent on IL-15 signaling, which is mediated by JAK3.[12][13] Consequently, the absence of JAK3 leads to a severe deficiency in NK cells.[10]

Quantitative Data on JAK3 Function and Inhibition

The critical role of JAK3 in immune cell signaling has made it an attractive target for therapeutic intervention, particularly for autoimmune diseases. A number of small molecule inhibitors targeting JAK3 have been developed.

Table 1: IC50 Values of Selected JAK Inhibitors for JAK Family Kinases

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Tofacitinib | 20-100 | 20-100 | 1 | >1000 | JAK3 > JAK1/2 |

| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Selective for JAK3 |

| Peficitinib | 3.7 | 4.2 | 0.68 | 4.6 | Pan-JAK |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 > TYK2 > JAK3 |

| Upadacitinib | 43 | 110 | 2300 | >5000 | Selective for JAK1 |

Data compiled from multiple sources.

Table 2: Immunophenotype of JAK3 Knockout Mice

| Cell Population | Wild-Type (WT) Mice | JAK3 Knockout (KO) Mice |

| Thymocytes | Normal numbers | Severely reduced (1-10% of WT) |

| Peripheral T Cells (CD4+) | Normal numbers | Near normal numbers in adult mice |

| Peripheral T Cells (CD8+) | Normal numbers | Decreased |

| Peripheral B Cells | Normal numbers | Severely reduced, functionally impaired |

| NK Cells | Present | Absent |

Data compiled from multiple sources.[6][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of JAK3 signaling. Below are protocols for key experiments.

In Vitro JAK3 Kinase Assay

This assay measures the ability of JAK3 to phosphorylate a substrate peptide in the presence of ATP.

Protocol:

-

Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[15]

-

Prepare Substrate/ATP Mix: Dilute a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP to the desired final concentrations in kinase buffer.

-

Plate Inhibitors: Add test compounds or DMSO (vehicle control) to the wells of a microplate.

-

Add Enzyme: Add purified recombinant JAK3 enzyme to each well to initiate the reaction.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[15]

-

Stop and Detect: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.[15]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Flow Cytometry for Intracellular Phospho-STAT5

This method quantifies the phosphorylation of STAT5, a direct downstream target of JAK3, in response to cytokine stimulation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Supraphysiological Levels of IL-2 in Jak3-Deficient Mice Promote Strong Proliferative Responses of Adoptively Transferred Naive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Frontiers | Supraphysiological Levels of IL-2 in Jak3-Deficient Mice Promote Strong Proliferative Responses of Adoptively Transferred Naive CD8+ T Cells [frontiersin.org]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | STATs in NK-Cells: The Good, the Bad, and the Ugly [frontiersin.org]

- 9. Lykke-Andersen Lab [labs.biology.ucsd.edu]

- 10. Janus kinase 3 deficiency - Wikipedia [en.wikipedia.org]

- 11. Partial restoration of B cell development in Jak-3(-/-) mice achieved by co-expression of IgH and E(mu)-myc transgenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunobiology of JAK3-Deficient Mice - Leslie Berg [grantome.com]

- 14. Developmental defects of lymphoid cells in Jak3 kinase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crucial Role of Jak3 in Negative Selection of Self-reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Effects of JAK3 Inhibition by WHI-P131

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P131, also known as Janex-1, with the chemical name 4-[(4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline, is a specific inhibitor of Janus Kinase 3 (JAK3).[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction through the JAK/STAT pathway.[3] The pathway is crucial for regulating cellular functions in the lympho-hematopoietic system, including cell proliferation, survival, and differentiation.[4]

WHI-P131 exhibits high selectivity for JAK3, a kinase primarily expressed in hematopoietic cells and associated with the common gamma (γc) chain of cytokine receptors.[5][6] This selectivity makes it a valuable tool for studying JAK3-specific signaling and a promising candidate for therapeutic strategies against diseases driven by aberrant JAK3 activity, such as acute lymphoblastic leukemia (ALL), autoimmune disorders, and inflammation.[4][5] This guide provides an in-depth overview of the molecular and cellular consequences of JAK3 inhibition by WHI-P131, detailing its effects on downstream signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the JAK/STAT Pathway

The JAK/STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event causes the receptor subunits to dimerize, bringing the associated JAKs into close proximity. The JAKs then auto-phosphorylate and activate each other, followed by the phosphorylation of tyrosine residues on the receptor itself. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[3]

WHI-P131 functions as an ATP-competitive inhibitor, targeting the kinase domain of JAK3.[7] By binding to the ATP-binding site, it prevents the phosphorylation of JAK3, thereby blocking its catalytic activity. This initial blockade is the primary event that triggers a cascade of downstream effects, effectively shutting down the signaling pathway at its origin.

Caption: JAK/STAT signaling pathway and the point of inhibition by WHI-P131.

Core Downstream Effects of WHI-P131

The inhibition of JAK3's enzymatic activity by WHI-P131 leads to several significant downstream cellular outcomes.

1. Inhibition of STAT Phosphorylation

The most immediate consequence of JAK3 inhibition is the prevention of STAT protein phosphorylation. JAK3 is known to activate several STATs, including STAT1, STAT3, and STAT5.[8][9] By blocking JAK3, WHI-P131 prevents the activation of these crucial transcription factors. This has been demonstrated in various cell types, where treatment with WHI-P131 leads to a dose-dependent decrease in the levels of phosphorylated STATs. For instance, WHI-P131 has been shown to inhibit thrombin-induced tyrosine phosphorylation of STAT1 and STAT3.[8] This blockade is fundamental to the inhibitor's anti-proliferative and pro-apoptotic effects, as STATs control the expression of genes vital for cell survival and division.

Caption: Blockade of STAT phosphorylation by WHI-P131.

2. Induction of Apoptosis

By suppressing the pro-survival signals transmitted by the JAK3/STAT pathway, WHI-P131 effectively triggers apoptosis, or programmed cell death, particularly in malignant cells dependent on this pathway.[10] This effect is highly specific; WHI-P131 induces apoptosis in JAK3-expressing human leukemia cell lines such as NALM-6 and LC1;19, but not in JAK3-negative melanoma or squamous carcinoma cells.[1][6]

The apoptotic mechanism involves the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis.[11] The JAK/STAT pathway normally promotes the expression of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL).[12] Inhibition by WHI-P131 disrupts this, tipping the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak, Bim), which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[13][14]

Caption: Apoptosis induction pathway following JAK3 inhibition by WHI-P131.

3. Cell Cycle Arrest

In addition to inducing apoptosis, inhibition of the JAK3/STAT pathway can halt the progression of the cell cycle.[15] This pathway is known to regulate the expression of key cell cycle proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors.[16] By disrupting the normal signals that drive proliferation, WHI-P131 can cause cells to accumulate in a specific phase of the cell cycle, commonly the G1 or G2/M phase, preventing them from dividing.[17][18] This cytostatic effect contributes to the overall anti-proliferative activity of the compound.

Caption: Logical workflow of WHI-P131 inducing cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of WHI-P131 across various experimental contexts.

Table 1: Kinase Inhibition Profile of WHI-P131

| Kinase | IC₅₀ Value | Source |

|---|---|---|

| JAK3 | 78 µM | [1][6][8] |

| JAK1 | ≥350 µM (No significant inhibition) | [1][6] |

| JAK2 | ≥350 µM (No significant inhibition) | [1][6] |

| EGFR | Inhibition reported in the nanomolar range | [19] |

| SYK, BTK, LYN, IRK | ≥350 µM (No significant inhibition) |[1] |

Table 2: Anti-proliferative and Apoptotic Effects of WHI-P131

| Cell Line | Cell Type | Effect | Notes | Source |

|---|---|---|---|---|

| NALM-6, LC1;19 | Human Leukemia | Induces Apoptosis | JAK3-expressing | [1][6] |

| DAUDI, RAMOS | Human Leukemia | Inhibits Clonogenic Growth | JAK3-positive | [1] |

| MOLT-3, HL-60 | Human Leukemia | Inhibits Clonogenic Growth | JAK3-positive | [1] |

| U373, U87 | Human Glioblastoma | Induces Apoptosis and Cell Death | - | [19] |

| M24-MET | Melanoma | No Apoptosis | JAK3-negative | [1][6] |

| SQ20B | Squamous Carcinoma | No Apoptosis | JAK3-negative |[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of WHI-P131.

1. Immune Complex Kinase Assay

-

Objective: To measure the direct inhibitory effect of WHI-P131 on JAK3 kinase activity.

-

Methodology:

-

Lyse JAK3-expressing cells and immunoprecipitate JAK3 using a specific antibody.

-

Wash the immunoprecipitates to remove non-specific proteins.

-

Resuspend the immune complexes in a kinase buffer.

-

Add various concentrations of WHI-P131 (or DMSO as a control) to the reaction.

-

Initiate the kinase reaction by adding a substrate (e.g., a synthetic peptide) and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by scintillation counting.

-

Quantify the level of phosphorylation to determine the inhibitory activity and calculate the IC₅₀ value.[1]

-

2. Cell Proliferation/Clonogenic Assay

-

Objective: To assess the effect of WHI-P131 on the long-term proliferative capacity of cancer cells.

-

Methodology:

-

Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate or petri dish.

-

Treat the cells with varying concentrations of WHI-P131 or vehicle control.

-

Incubate for 7-14 days to allow for colony formation.

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with a solution such as crystal violet.

-

Wash the plates, air dry, and count the number of colonies (typically defined as >50 cells).

-

Calculate the percentage of colony inhibition relative to the vehicle-treated control.[1]

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with WHI-P131.

-

Methodology:

-

Culture cells and treat with desired concentrations of WHI-P131 for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

4. Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of WHI-P131 on the phosphorylation status of JAK3 and downstream STAT proteins.

-

Methodology:

-

Treat cells with WHI-P131 for the desired time and concentration. For cytokine-induced phosphorylation, cells may be serum-starved and then stimulated with a cytokine (e.g., IL-2) in the presence or absence of the inhibitor.[20]

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-JAK3, anti-p-STAT3).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-JAK3, anti-STAT3) and a loading control (e.g., β-actin or GAPDH).[20]

-

Conclusion

WHI-P131 is a potent and selective inhibitor of JAK3 that disrupts critical cellular signaling pathways. Its primary mechanism involves the direct inhibition of JAK3 kinase activity, which leads to a cascade of downstream effects including the blockade of STAT phosphorylation, induction of apoptosis through the Bcl-2 family pathway, and cell cycle arrest. These actions underscore the dependence of certain hematopoietic and malignant cells on the JAK3 signaling axis for survival and proliferation. The specificity of WHI-P131 for JAK3-expressing cells highlights its potential as a targeted therapeutic agent for various forms of leukemia, lymphoma, and inflammatory conditions. The detailed understanding of its downstream effects provides a solid foundation for further preclinical and clinical development.[10][21]

References

- 1. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WHI-P131 - LKT Labs [lktlabs.com]

- 3. researchopenworld.com [researchopenworld.com]

- 4. Recent advances in JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the signalling kinase JAK3 alleviates inflammation in monoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WHI-P131 | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of JAK1, 2/STAT3 signaling induces apoptosis, cell cycle arrest, and reduces tumor cell invasion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. mdpi.com [mdpi.com]

- 19. stemcell.com [stemcell.com]

- 20. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131 [4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Whi-P97 in a Murine Model of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. Mast cells play a pivotal role in the initiation of the allergic cascade. The Janus kinase 3 (JAK-3) signaling pathway is crucial for mast cell activation and the subsequent release of inflammatory mediators. Whi-P97 is a potent and specific inhibitor of JAK-3, offering a targeted therapeutic approach for asthma. In vivo studies using a murine model of ovalbumin (OVA)-induced allergic asthma have demonstrated that this compound effectively mitigates key features of the disease.[1] This document provides detailed protocols for utilizing this compound in such a model, along with its mechanism of action and expected outcomes.

Mechanism of Action of this compound

This compound is a rationally designed small molecule that selectively inhibits Janus kinase 3 (JAK-3).[1] In the context of allergic asthma, the binding of an allergen to IgE antibodies on the surface of mast cells triggers the cross-linking of FcεRI receptors. This event activates a signaling cascade that is dependent on JAK-3. Activated JAK-3 is critical for the translocation of 5-lipoxygenase (5-LO) from the nucleoplasm to the nuclear membrane.[1] This translocation is an essential step for the synthesis of leukotrienes, which are potent mediators of bronchoconstriction, inflammation, and mucus production in asthma. By inhibiting JAK-3, this compound prevents the translocation of 5-LO, thereby blocking the production of leukotrienes and mitigating the inflammatory response in the airways.[1]

Signaling Pathway of this compound in Mast Cells

Caption: Mechanism of this compound in inhibiting JAK-3 mediated leukotriene synthesis in mast cells.

In Vivo Experimental Protocol for Asthma Models

This protocol describes the use of this compound in a well-established ovalbumin (OVA)-induced murine model of allergic asthma.

Experimental Workflow

Caption: Experimental workflow for the in vivo evaluation of this compound in an OVA-induced asthma model.

Materials and Reagents

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle for this compound (e.g., DMSO, saline)

-

Methacholine hydrochloride

-

Phosphate-buffered saline (PBS)

-

Formalin (10%, neutral buffered)

-

Paraffin

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Detailed Methodologies

1. Sensitization:

-

On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.

-

On day 14, administer a booster i.p. injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.

2. This compound Administration and Airway Challenge:

-

From days 21 to 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes each day.

-

Administer this compound at the desired doses (e.g., 5 µg/kg to 50 mg/kg) via i.p. or intravenous (i.v.) injection at a specified time point before each OVA challenge. A control group should receive the vehicle alone.[1]

3. Measurement of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

-

Anesthetize the mice, tracheostomize, and mechanically ventilate them.

-

Record baseline lung resistance and then after each concentration of methacholine.

4. Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:

-

48 hours after the final OVA challenge, euthanize the mice.

-

Expose the trachea and cannulate it.

-

Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

-

Pool the recovered fluid and centrifuge to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

5. Lung Histology:

-

After BALF collection, perfuse the lungs with PBS and then fix by intratracheal instillation of 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and cut sections (e.g., 5 µm).

-

Stain sections with H&E to assess peribronchial and perivascular inflammation.

-

Stain sections with PAS to evaluate goblet cell hyperplasia and mucus production.

Data Presentation

This compound has been shown to produce a dose-dependent inhibition of airway hyperresponsiveness and eosinophil recruitment in the airways.[1] While the specific quantitative data from the primary literature is not available in a tabular format, the expected outcomes are summarized below.

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine

| Treatment Group | Dose (mg/kg) | Peak Lung Resistance (cm H₂O/mL/s) at 50 mg/mL Methacholine (Illustrative) |

| Naive (No OVA) | - | ~5 |

| OVA + Vehicle | - | ~20 |

| OVA + this compound | Low Dose | ~15 |

| OVA + this compound | Mid Dose | ~10 |

| OVA + this compound | High Dose (e.g., 40) | ~6 |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | Dose (mg/kg) | Total Cells (x 10⁵) (Illustrative) | Eosinophils (x 10⁴) (Illustrative) |

| Naive (No OVA) | - | ~1.0 | ~0.1 |

| OVA + Vehicle | - | ~8.0 | ~4.0 |

| OVA + this compound | Low Dose | ~6.0 | ~3.0 |

| OVA + this compound | Mid Dose | ~4.0 | ~1.5 |

| OVA + this compound | High Dose (e.g., 40) | ~2.0 | ~0.5 |

Note: The data in the tables above are illustrative and based on the described dose-dependent effects. Researchers should generate their own data to determine the precise dose-response relationship.

Conclusion

The JAK-3 inhibitor this compound demonstrates significant potential as a therapeutic agent for allergic asthma. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound and similar compounds in a murine model of allergic asthma. The expected outcomes include a dose-dependent reduction in airway hyperresponsiveness and eosinophilic inflammation, consistent with its mechanism of action in inhibiting the JAK-3-mediated synthesis of leukotrienes in mast cells. These experimental procedures are crucial for the preclinical development and validation of novel asthma therapies.

References

Application Notes and Protocols for Studying Leukotriene Synthesis in Mast Cells Using Whi-P97

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the release of a wide array of potent inflammatory mediators. Among these are the leukotrienes, a class of lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma and other allergic diseases. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which translocates from the nucleoplasm to the nuclear membrane upon mast cell activation. Understanding the signaling pathways that regulate leukotriene synthesis is crucial for the development of novel therapeutics.

Whi-P97 is a potent and specific inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) in mast cells. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of JAK3 in IgE-mediated leukotriene synthesis in mast cells.

Mechanism of Action

This compound, chemically known as 4-(3',5'-Dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline, is a rationally designed inhibitor of JAK3.[1] In the context of mast cell activation, cross-linking of FcεRI by an antigen-IgE complex leads to the activation of associated signaling molecules, including JAK3. Activated JAK3 is crucial for the subsequent translocation of 5-lipoxygenase (5-LO) from the nucleoplasm to the nuclear membrane, a prerequisite for the synthesis of leukotrienes.[1] this compound exerts its inhibitory effect by blocking JAK3 activity, thereby preventing the translocation of 5-LO and consequently inhibiting the production of leukotrienes.[1] Importantly, this compound does not directly inhibit the enzymatic activity of 5-LO itself.[1]

Data Presentation

The inhibitory effect of this compound on leukotriene synthesis in mast cells is dose-dependent. The following table summarizes the quantitative data on the inhibition of IgE-mediated leukotriene C4 (LTC4) release from bone marrow-derived mast cells (BMMCs).

| This compound Concentration | Inhibition of LTC4 Release |

| Low Micromolar (e.g., 1-10 µM) | >90% |

Data compiled from studies demonstrating potent inhibition at low micromolar concentrations.[1]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in mast cells.

Experimental Workflow

References

Application Note: In Vitro ATPase Assay for p97/VCP (Whi-P97)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protein p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant member of the AAA+ (ATPases Associated with diverse cellular Activities) family.[1][2][3] While the query "Whi-P97" does not correspond to a standard protein name in scientific literature, it is likely a specific designation or a variant related to p97/VCP. It is crucial to note that p97/VCP is not a protein kinase but an ATPase; it hydrolyzes ATP to generate mechanical force for its cellular functions, rather than transferring a phosphate group to a substrate.[1][2][3] This enzyme is a key player in cellular protein homeostasis, involved in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and DNA repair.[1][2][4][5] Given its central role in these pathways, p97 has emerged as a significant target for therapeutic development, particularly in cancer and neurodegenerative diseases.[6][7][8]

This application note provides a detailed protocol for an in vitro ATPase assay to measure the enzymatic activity of p97/VCP and to evaluate the potency of potential inhibitors. The protocol described here is a colorimetric assay based on the detection of inorganic phosphate (Pi) released during ATP hydrolysis.

Quantitative Data Summary

The enzymatic activity of p97/VCP can be characterized by several kinetic parameters. The following table summarizes key quantitative data reported in the literature for wild-type p97. These values can serve as a reference for experimental setup and data analysis.

| Parameter | Reported Value | Conditions | Source |

| Specific Activity | 5.2 ± 0.3 nmol Pi/min/nmol p97 | 600 µM ATP, Room Temperature | [6] |

| Km for ATP | ~0.33 mM | Optimal conditions | [9] |

| Vmax | ~0.52 nmol Pi/min/µg p97 | Optimal conditions | [9] |

| IC50 (NMS-873) | 1.0 µM (for D2-E578Q mutant) | Varies with construct | [6] |

| IC50 (DBeQ) | Similar for D1 and D2 domains | High ATP concentration | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of p97 in the ubiquitin-proteasome system and the general workflow of the in vitro ATPase assay.

Caption: p97/VCP in the Ubiquitin-Proteasome System.

Caption: In Vitro p97 ATPase Assay Workflow.

Experimental Protocol: In Vitro p97/VCP ATPase Assay

This protocol is adapted from established methods for measuring p97 ATPase activity using a malachite green-based colorimetric assay (e.g., BIOMOL Green).[6] This method quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

I. Materials and Reagents

-

Purified p97/VCP Protein: Recombinant human p97 at a known concentration (e.g., 50 µM stock).

-

ATP Solution: 10 mM ATP stock solution, pH 7.5.

-

Assay Buffer (1x): 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, and 0.01% Triton X-100.

-

TCEP (tris(2-carboxyethyl)phosphine): 0.5 M stock solution.

-

Test Compounds/Inhibitors: Dissolved in DMSO.

-

BIOMOL Green™ Reagent: Or similar malachite green-based phosphate detection reagent.

-

Phosphate Standard: A standard solution of KH₂PO₄ for generating a standard curve.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at ~635 nm.

II. Assay Buffer Preparation

-

Prepare a 5x stock of the assay buffer base (250 mM Tris-HCl pH 7.4, 100 mM MgCl₂, 5 mM EDTA).

-

To prepare 1x Assay Buffer, dilute the 5x stock and add TCEP and Triton X-100 to final concentrations of 1 mM and 0.01%, respectively. For example, for 50 mL of 1x buffer, mix 10 mL of 5x stock, 40 mL of water, 100 µL of 0.5 M TCEP, and 50 µL of 10% Triton X-100.

III. Experimental Procedure

A. Standard Curve Preparation

-

Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 30, 40 µM) by diluting the phosphate standard stock in 1x Assay Buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

Add 50 µL of BIOMOL Green reagent to each standard well.

-

Incubate for 20-30 minutes at room temperature for color development.

-

Measure the absorbance at 635 nm.

-

Plot absorbance versus phosphate concentration to generate a standard curve.

B. ATPase Assay

-

Enzyme Preparation: Dilute the purified p97 stock to the desired working concentration (e.g., 25 nM final concentration) in cold 1x Assay Buffer.[6]

-

Reaction Setup:

-

Add 30 µL of the diluted p97 enzyme solution to each well of the 96-well plate.

-

For inhibitor studies, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO.

-

Include "no enzyme" control wells containing 30 µL of 1x Assay Buffer instead of the enzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitors to bind to the enzyme.[6]

-

Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be optimized based on the Km (e.g., 250 µM). The final reaction volume is 50 µL.

-

Reaction Incubation: Incubate the plate at room temperature for a set period (e.g., 15-35 minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

Reaction Termination and Detection:

-

Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.[6] This reagent is acidic and will stop the enzymatic reaction.

-

Incubate at room temperature for 20-30 minutes to allow for full color development.

-

-

Measurement: Read the absorbance of the plate at 635 nm using a microplate reader.[6]

IV. Data Analysis

-

Calculate Phosphate Released:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Use the standard curve to convert the corrected absorbance values into phosphate concentration (µM).

-

-

Determine Specific Activity: Calculate the specific activity using the following formula:

-

Specific Activity (nmol/min/mg) = [Pi released (nmol)] / [Incubation time (min) x Amount of p97 (mg)]

-

-

Inhibitor Analysis:

-

Plot the percentage of p97 activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.

-

V. Troubleshooting

-

High Background: Ensure that the ATP solution is free of contaminating phosphate. Prepare fresh buffers.

-

Low Signal: Increase the incubation time, enzyme concentration, or ATP concentration. Ensure the enzyme is active.

-

Non-linear Reaction: The reaction rate is too fast. Reduce the incubation time or enzyme concentration to stay within the linear range of the assay.

References

- 1. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]

- 2. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 3. Valosin-containing protein - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. VCP valosin containing protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Specific inhibition of p97/VCP ATPase and kinetic analysis demonstrate interaction between D1 and D2 ATPase domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preparation of Stock Solutions for the p97 Inhibitor Whi-P97 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Abstract

This document provides a detailed protocol for the preparation of stock solutions of the putative p97 inhibitor, Whi-P97, for use in cell culture experiments. As "this compound" is not a recognized nomenclature in scientific literature, this guide is based on established methodologies for well-characterized inhibitors of the AAA+ ATPase p97 (also known as VCP), such as NMS-873, CB-5083, and DBeQ. Researchers must consult the manufacturer's product data sheet for the specific chemical properties and solubility of their compound. This protocol outlines best practices for dissolution, sterilization, storage, and handling to ensure experimental reproducibility and accuracy.

Introduction

The AAA+ ATPase p97 is a critical regulator of protein homeostasis, involved in numerous cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1] Its central role in these pathways has made it a compelling therapeutic target in oncology and other diseases.[1][2] The use of small molecule inhibitors of p97 in cell-based assays is fundamental to understanding its function and for drug development.

Proper preparation of inhibitor stock solutions is a critical first step for in vitro studies to ensure accurate dosing and to avoid solvent-induced artifacts. This protocol provides a generalized procedure that can be adapted for various p97 inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for representative p97 inhibitors. It is crucial to obtain the specific values for the compound in use from the supplier.

| Parameter | NMS-873 | CB-5083 | DBeQ | General Recommendation |

| Molecular Weight | 520.67 g/mol | 413.48 g/mol | 340.42 g/mol | Refer to Product Data Sheet |

| Primary Solvent | DMSO[3] | DMSO, Ethanol[4] | DMSO[5] | DMSO |

| Solubility in DMSO | ≥ 100 mM[3] | ≥ 100 mM | ≥ 16 mg/mL (~47 mM)[5] | Refer to Product Data Sheet |

| Typical Stock Conc. | 10-50 mM | 10-50 mM | 10-20 mM | 1000x highest working conc. |

| Storage Temperature | -20°C or -80°C[6][7] | -20°C[4] | -20°C | -20°C (short-term), -80°C (long-term)[6][7] |

| Final DMSO Conc. in Media | < 0.1% - 0.5%[7][8] | < 0.1% - 0.5%[7][8] | < 0.1% - 0.5%[7][8] | ≤ 0.1% is preferred[8] |

| Typical Working Conc. | 0.08 - 2 µM | 0.3 - 1 µM[9] | 1 - 10 µM[10] | Varies by cell line and assay |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a hypothetical p97 inhibitor with a molecular weight of 500 g/mol . Adjust calculations based on the specific molecular weight of your compound.

Materials:

-

p97 inhibitor powder (e.g., this compound)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Pre-handling and Safety:

-

Read the Safety Data Sheet (SDS) for the specific inhibitor.

-

Work in a biological safety cabinet (BSC) to maintain sterility.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

-

Calculation of Required Mass:

-

To prepare 1 mL of a 10 mM stock solution:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.01 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 500 g/mol = 0.005 g = 5 mg

-

-

Therefore, 5 mg of the inhibitor is needed to make 1 mL of a 10 mM stock solution.

-

-

Dissolution:

-

Carefully weigh 5 mg of the inhibitor powder and place it into a sterile amber vial. If the compound is supplied in a pre-weighed amount, use the entire content and adjust the solvent volume accordingly.

-

Add 1 mL of sterile DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes.[11] Ensure the solution is clear before proceeding.

-

-

Sterilization:

-

DMSO at high concentrations is inherently sterile. However, to ensure sterility of the final stock solution, it is recommended to filter it through a 0.22 µm sterile syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-